Carvedilol N'-beta-D-Glucuronide

Catalog No.
S13953308
CAS No.
M.F
C30H34N2O10
M. Wt
582.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carvedilol N'-beta-D-Glucuronide

Product Name

Carvedilol N'-beta-D-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C30H34N2O10

Molecular Weight

582.6 g/mol

InChI

InChI=1S/C30H34N2O10/c1-39-21-10-4-5-11-22(21)40-14-13-32(29-27(36)25(34)26(35)28(42-29)30(37)38)15-17(33)16-41-23-12-6-9-20-24(23)18-7-2-3-8-19(18)31-20/h2-12,17,25-29,31,33-36H,13-16H2,1H3,(H,37,38)/t17?,25-,26-,27+,28-,29+/m0/s1

InChI Key

ZQZHJYJNGJEIGF-MGBYVDSNSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)C5C(C(C(C(O5)C(=O)O)O)O)O

Isomeric SMILES

COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Carvedilol N'-beta-D-Glucuronide is a significant metabolite of Carvedilol, a nonselective beta-adrenergic antagonist with alpha-1 blocking properties. Carvedilol is primarily utilized in the treatment of hypertension and heart failure. The formation of Carvedilol N'-beta-D-Glucuronide occurs through the process of glucuronidation, which is crucial for the metabolism and excretion of Carvedilol from the body. This compound enhances the solubility of Carvedilol, facilitating its renal excretion and contributing to its pharmacokinetic profile.

Types of Reactions

Carvedilol N'-beta-D-Glucuronide primarily undergoes hydrolysis reactions. In this process, the glucuronide moiety can be cleaved off by enzymes such as beta-glucuronidase, leading to the regeneration of Carvedilol. This hydrolysis is essential for the elimination of the metabolite from the body and plays a significant role in drug metabolism.

Common Reagents and Conditions

The hydrolysis reaction typically requires beta-glucuronidase and occurs under physiological conditions, often in an aqueous buffer solution. The reaction is usually conducted at mild temperatures and physiological pH, which are conducive to enzymatic activity .

Carvedilol N'-beta-D-Glucuronide itself does not exhibit significant pharmacological activity; rather, its biological effects are largely mediated through its parent compound, Carvedilol. The primary mechanism involves blocking beta-adrenergic receptors, which results in decreased heart rate and blood pressure. Additionally, by blocking alpha-1 adrenergic receptors, it promotes vasodilation and reduces peripheral resistance, making it effective for managing cardiovascular conditions .

Enzymatic Glucuronidation

The synthesis of Carvedilol N'-beta-D-Glucuronide is predominantly achieved through enzymatic glucuronidation. This process can be performed using liver microsomes or recombinant enzymes such as UDP-glucuronosyltransferases (UGTs). The typical reaction involves incubating Carvedilol with UDP-glucuronic acid in the presence of UGT enzymes under controlled conditions that optimize temperature, pH, and enzyme concentration to maximize yield and purity.

Industrial Production

For large-scale production, bioreactors are utilized to maintain optimal conditions for enzymatic reactions. These industrial methods ensure a high yield of Carvedilol N'-beta-D-Glucuronide while maintaining product purity essential for pharmaceutical applications.

Studies involving Carvedilol N'-beta-D-Glucuronide focus on its interactions with various drugs. Understanding these interactions is vital for predicting potential adverse effects or altered efficacy when Carvedilol is administered alongside other medications. Research indicates that glucuronidation can influence the pharmacokinetics of co-administered drugs, affecting their metabolism and clearance rates .

Several compounds are structurally or functionally similar to Carvedilol N'-beta-D-Glucuronide:

Compound NameDescription
CarvedilolThe parent compound; a nonselective beta-adrenergic antagonist with alpha-1 blocking activity.
1-Hydroxy CarvedilolA hydroxylated metabolite formed by hydroxylation at the 1-position.
4-Hydroxy CarvedilolAnother hydroxylated metabolite formed by hydroxylation at the 4-position.

Uniqueness

Carvedilol N'-beta-D-Glucuronide's uniqueness lies in its glucuronide conjugation, which enhances solubility and facilitates renal excretion compared to other metabolites like 1-hydroxy or 4-hydroxy carvedilol. This conjugation process significantly impacts its pharmacokinetics and therapeutic monitoring .

Catalytic Contributions of UGT1A1, UGT2B4, and UGT2B7

Carvedilol undergoes glucuronidation primarily through the action of three hepatic UGT isoforms: UGT1A1, UGT2B4, and UGT2B7. These enzymes catalyze the transfer of glucuronic acid to carvedilol’s hydroxyl and amine groups, forming two distinct glucuronides, G1 and G2 .

  • UGT2B4 exhibits broad substrate specificity, producing both G1 and G2 glucuronides. Its catalytic efficiency ($$V{max}/Km$$) for G2 formation (0.20 pmol/min/mg protein per µM) is 2.5-fold higher than for G1 (0.08 pmol/min/mg protein per µM) .
  • UGT1A1 preferentially forms G2, with a $$Km$$ of 22.1 µM and $$V{max}$$ of 3.33 pmol/min/mg protein, while UGT2B7 exclusively generates G1 ($$Km = 55.1$$ µM, $$V{max} = 7.88$$ pmol/min/mg protein) .

The tissue-specific expression of these isoforms explains variability in glucuronide profiles. For example, intestinal microsomes exhibit lower UGT2B4 activity compared to hepatic microsomes, altering stereoselectivity at high substrate concentrations .

Enzyme Kinetics of Glucuronidation: $$Km$$ and $$V{max}$$ Parameters

Kinetic analyses reveal substrate concentration-dependent differences in glucuronidation efficiency:

Enzyme / MicrosomesGlucuronide$$K_m$$ (µM)$$V_{max}$$ (pmol/min/mg)$$V{max}/Km$$ (pmol/min/mg per µM)
Human Liver MicrosomesG126.61063.98
Human Liver MicrosomesG246.044.50.97
UGT1A1G222.13.330.15
UGT2B4G125.23.330.08
UGT2B4G226.35.260.20
UGT2B7G155.17.880.14

Table 1: Kinetic parameters for carvedilol glucuronidation by hepatic enzymes .

UGT2B4 demonstrates the highest catalytic efficiency for G2, while UGT2B7 dominates G1 formation. Notably, substrate inhibition occurs at carvedilol concentrations >100 µM, reducing glucuronidation rates in both hepatic and intestinal microsomes .

XLogP3

0.3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

582.22134529 g/mol

Monoisotopic Mass

582.22134529 g/mol

Heavy Atom Count

42

Dates

Modify: 2024-08-10

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